n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom and a methylsulfonyl group attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzyl chloride and 1-(methylsulfonyl)propan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include additional steps such as solvent extraction and distillation to further purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxybenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted amines.
Wissenschaftliche Forschungsanwendungen
n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-(2-Methoxybenzyl)-1-(methylsulfonyl)ethanamine
- n-(2-Methoxybenzyl)-1-(methylsulfonyl)butan-2-amine
- n-(2-Methoxybenzyl)-1-(methylsulfonyl)pentan-2-amine
Uniqueness
n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine is unique due to its specific structural features, such as the presence of both a methoxybenzyl group and a methylsulfonyl group
Eigenschaften
Molekularformel |
C12H19NO3S |
---|---|
Molekulargewicht |
257.35 g/mol |
IUPAC-Name |
N-[(2-methoxyphenyl)methyl]-1-methylsulfonylpropan-2-amine |
InChI |
InChI=1S/C12H19NO3S/c1-10(9-17(3,14)15)13-8-11-6-4-5-7-12(11)16-2/h4-7,10,13H,8-9H2,1-3H3 |
InChI-Schlüssel |
DLDPDHUIJKYLIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CS(=O)(=O)C)NCC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.